molecular formula C16H15N3O3 B2599078 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide CAS No. 2321336-96-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide

Cat. No.: B2599078
CAS No.: 2321336-96-1
M. Wt: 297.314
InChI Key: XKUDYCTXVZDBFY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole ring, a pyrimidine moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 6-methylpyrimidine, and acryloyl chloride.

    Step 1 Formation of Intermediate: The first step involves the reaction of 1,3-benzodioxole with acryloyl chloride in the presence of a base like triethylamine to form (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride.

    Step 2 Coupling Reaction: The intermediate is then reacted with 6-methylpyrimidine-4-ylmethanamine under basic conditions to yield the final product, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its acrylamide group, which can form covalent bonds with active site residues.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The acrylamide group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition. The benzodioxole and pyrimidine rings can interact with hydrophobic pockets in receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide: Lacks the pyrimidine moiety, making it less versatile in biological applications.

    N-((6-methylpyrimidin-4-yl)methyl)acrylamide: Lacks the benzodioxole ring, reducing its potential for enzyme inhibition.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-methylacrylamide: Similar structure but with a different substitution pattern, affecting its reactivity and applications.

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is unique due to its combination of a benzodioxole ring, a pyrimidine moiety, and an acrylamide group. This combination provides a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in multiple research and industrial fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(6-methylpyrimidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-13(19-9-18-11)8-17-16(20)5-3-12-2-4-14-15(7-12)22-10-21-14/h2-7,9H,8,10H2,1H3,(H,17,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUDYCTXVZDBFY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.